REACTION_CXSMILES
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[CH:1]1[C:6]([C@H:7]2[CH2:16][O:15][C:14]3[CH:13]=[C:12]([OH:17])[CH:11]=[CH:10][C:9]=3[CH2:8]2)=[CH:5][CH:4]=[C:3]([OH:18])[CH:2]=1.[OH:19][C:20]1C=CC(CC(O)=O)=C[CH:21]=1.[OH:30][C:31]1C=C(O)C=C[C:32]=1C=O.C(OC(=O)C)(=[O:42])C.C(N(C(C)C)CC)(C)C.CN(C)C.C(N(C(C)C)C(C)C)(C)C.CN1CCCCC1.C(=O)(O)[O-].[Na+].C(=O)(O)[O-].[K+].C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])[O-].[Na+].[Na+]>O.C(N(CC)CC)C>[C:20]([O:18][C:3]1[CH:4]=[CH:5][C:6]([C:7]2[C:16](=[O:42])[O:15][C:14]3[C:9]([CH:8]=2)=[CH:10][CH:11]=[C:12]([O:17][C:31](=[O:30])[CH3:32])[CH:13]=3)=[CH:1][CH:2]=1)(=[O:19])[CH3:21] |f:8.9,10.11,12.13.14,15.16.17|
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Name
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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CN(C)C
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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C(C)(C)N(C(C)C)C(C)C
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Name
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Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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CN1CCCCC1
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[K+]
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Name
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potassium biphosphate
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
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sodium biphosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
(S)-equol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[C@@H]2CC=3C=CC(=CC3OC2)O)O
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Name
|
amines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
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Name
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Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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OC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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OC1=C(C=O)C=CC(=C1)O
|
Name
|
acid anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
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acid anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
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acid anhydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
|
amines
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Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
may also be used for the reaction
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Type
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WAIT
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Details
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The reaction is carried out at a temperature of about 100° C. to about 200° C. for a period of about 30 hours to about 60 hours
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Type
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WAIT
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Details
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Specifically, the reaction is carried out at a temperature of about 90° C. to about 150° C. for a period of about 35 hours to about 45 hours
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Type
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WAIT
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Details
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more specifically the reaction is carried out at a temperature of about 115° C. to about 120° C. for a period of about 38 hours to about 42 hours
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Type
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TEMPERATURE
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Details
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the reaction mixture is cooled from about 10° C. to about 30° C. and specifically from about 20° C. to about 25° C.
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Type
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FILTRATION
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Details
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The precipitated solid is filtered
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Type
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WASH
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Details
|
washed with water
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Type
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CUSTOM
|
Details
|
optionally dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C=1C(OC2=CC(=CC=C2C1)OC(C)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |